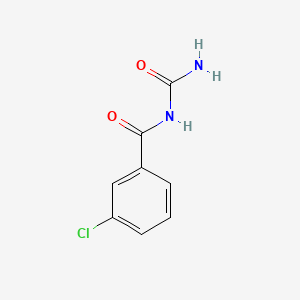
Urea, (m-chlorobenzoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, (m-chlorobenzoyl)- is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a urea moiety attached to a m-chlorobenzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, (m-chlorobenzoyl)- typically involves the reaction of m-chlorobenzoyl chloride with urea. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like dioxane. The reaction mixture is cooled to maintain a temperature below 25°C to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of Urea, (m-chlorobenzoyl)- follows similar principles but is optimized for larger quantities. The process involves the use of large reactors with efficient cooling systems to manage the exothermic reaction. The product is then purified through a series of extraction and distillation steps to obtain the desired compound in high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Urea, (m-chlorobenzoyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the m-chlorobenzoyl group can be substituted by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form m-chlorobenzoic acid and urea.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.
Common Reagents and Conditions
Bases: Sodium hydroxide is commonly used to facilitate substitution reactions.
Solvents: Dioxane and dichloromethane are frequently used as solvents in these reactions.
Temperature Control: Maintaining low temperatures is crucial to control the exothermic nature of the reactions.
Major Products Formed
m-Chlorobenzoic Acid: Formed through hydrolysis.
Substituted Urea Derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
Chemistry
In chemistry, Urea, (m-chlorobenzoyl)- is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study enzyme interactions and protein folding due to its ability to form hydrogen bonds and interact with biological macromolecules .
Medicine
In medicine, derivatives of Urea, (m-chlorobenzoyl)- are explored for their potential therapeutic properties, including antimicrobial and anticancer activities .
Industry
Industrially, this compound is used in the production of polymers and resins, where it contributes to the material’s mechanical properties and stability .
Mécanisme D'action
The mechanism of action of Urea, (m-chlorobenzoyl)- involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can disrupt protein-protein interactions, affecting cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Urea, (m-chlorobenzoyl)- is unique due to the presence of the m-chlorobenzoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of specialized compounds with specific biological and industrial applications .
Propriétés
Numéro CAS |
101253-47-8 |
|---|---|
Formule moléculaire |
C8H7ClN2O2 |
Poids moléculaire |
198.60 g/mol |
Nom IUPAC |
N-carbamoyl-3-chlorobenzamide |
InChI |
InChI=1S/C8H7ClN2O2/c9-6-3-1-2-5(4-6)7(12)11-8(10)13/h1-4H,(H3,10,11,12,13) |
Clé InChI |
IGGSBZRKJKKLBF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C(=O)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


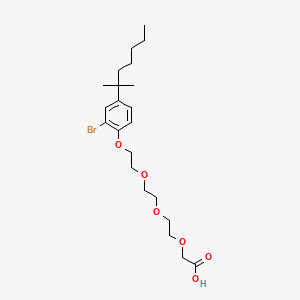

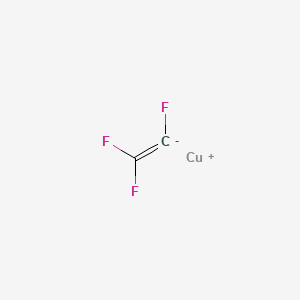
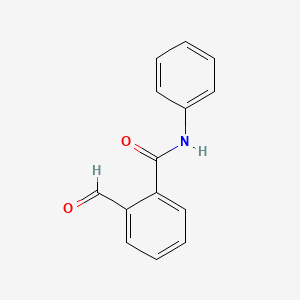


![Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl-](/img/structure/B14337214.png)
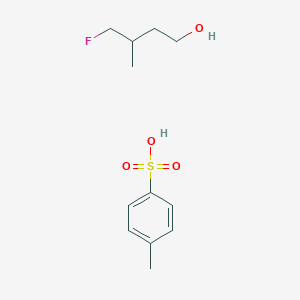
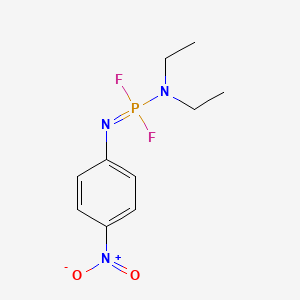

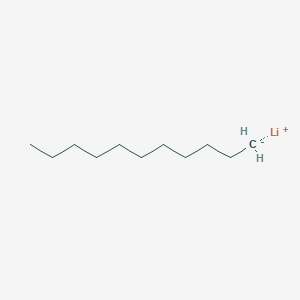
![4-[Dimethyl(phenyl)silyl]but-3-en-1-ol](/img/structure/B14337252.png)
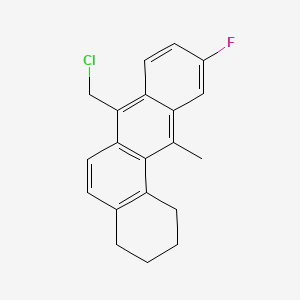
![2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14337258.png)
